molecular formula C9H10N2O B1218582 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline CAS No. 54472-46-7

4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline

Cat. No. B1218582
Key on ui cas rn: 54472-46-7
M. Wt: 162.19 g/mol
InChI Key: JUTGVXOSFVZIQA-UHFFFAOYSA-N
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Patent
US06235901B1

Procedure details

Using known procedures for the synthesis of cyclic imino ethers from nitriles (18,26), 4-aminobenzonitrile was treated with an excess of 2-aminoethanol (1 part nitrile/2 parts aminoalcohol) in refluxing xylene, with 3.5 wt. % zinc acetate catalyst, with all under a slow nitrogen stream. The solution was heated until no NH3 was detected in the off gas. After removal of the xylene, the crude solid product was obtained in high yield. The crude product was recrystallized from acetonitrile to obtain an 82% yield of white, crystalline 4-APOXO having mp 163-165° C., reported 158-160° C. The structure of the monomer was confirmed by FT-IR and 1H NMR. Structure of 4-APOXO is as follows:
[Compound]
Name
cyclic imino ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
nitriles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.N[CH2:11][CH2:12][OH:13].N>C([O-])(=O)C.[Zn+2].C([O-])(=O)C.C1(C)C(C)=CC=CC=1>[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]2[O:13][CH2:12][CH2:11][N:7]=2)=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
cyclic imino ethers
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
nitriles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the xylene
CUSTOM
Type
CUSTOM
Details
the crude solid product was obtained in high yield
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from acetonitrile
CUSTOM
Type
CUSTOM
Details
to obtain an 82% yield of white, crystalline 4-APOXO
CUSTOM
Type
CUSTOM
Details
reported 158-160° C

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)C=1OCCN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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